

# "molecular structure of 1-Hexene, 6-fluoro-"

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## Compound of Interest

Compound Name: **1-Hexene, 6-fluoro-**

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## An In-depth Technical Guide to **1-Hexene, 6-fluoro-**

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of **1-Hexene, 6-fluoro-**. The information is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.

## Molecular Structure and Properties

**1-Hexene, 6-fluoro-**, also known as 6-fluorohex-1-ene, is an organofluorine compound with the chemical formula C<sub>6</sub>H<sub>11</sub>F.<sup>[1]</sup><sup>[2]</sup> Its structure consists of a six-carbon chain with a terminal double bond between C1 and C2, and a fluorine atom attached to the C6 position.

## Chemical Identifiers

A summary of key chemical identifiers for **1-Hexene, 6-fluoro-** is presented in Table 1.

Identifier	Value
IUPAC Name	6-fluorohex-1-ene
Molecular Formula	C <sub>6</sub> H <sub>11</sub> F <sup>[1]</sup> <sup>[2]</sup>
CAS Registry Number	373-15-9 <sup>[3]</sup>
PubChem CID	9761 <sup>[1]</sup>
Canonical SMILES	C=CCCCCC <sup>[2]</sup>
InChI	InChI=1S/C6H11F/c1-2-3-4-5-6-7/h2H,1,3-6H2 <sup>[2]</sup>
InChIKey	WUMVRHNZIRFDQL-UHFFFAOYSA-N <sup>[2]</sup>

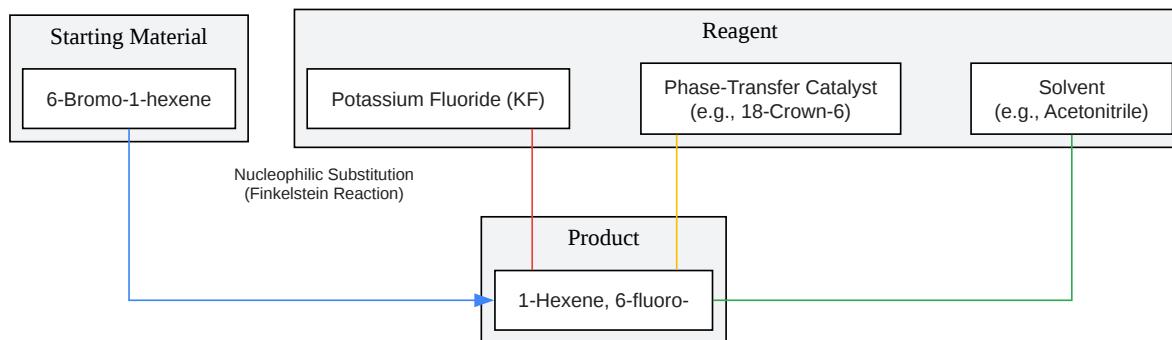
## Physicochemical Properties

The computed physicochemical properties are crucial for understanding the compound's behavior in various chemical and biological systems. These properties are summarized in Table 2.

Property	Value
Molecular Weight	102.15 g/mol <sup>[4]</sup>
Exact Mass	102.084478513 Da <sup>[4]</sup>
Monoisotopic Mass	102.084478513 Da <sup>[2][4]</sup>
XLogP3-AA (Lipophilicity)	2.4 <sup>[2][3]</sup>
Hydrogen Bond Donor Count	0 <sup>[4]</sup>
Hydrogen Bond Acceptor Count	1 <sup>[4]</sup>
Rotatable Bond Count	4 <sup>[3][4]</sup>
Topological Polar Surface Area	0 Å <sup>2</sup> <sup>[4]</sup>
Complexity	41.4 <sup>[3]</sup>

## Synthesis of 1-Hexene, 6-fluoro-

While specific literature detailing the synthesis of **1-Hexene, 6-fluoro-** is not readily available, a plausible synthetic route can be devised based on established methods for synthesizing terminal fluoroalkanes. A common approach involves nucleophilic substitution of a corresponding haloalkane.



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**Figure 1:** Hypothetical synthesis workflow for **1-Hexene, 6-fluoro-**.

## Experimental Protocol: Nucleophilic Fluorination

This protocol describes a general procedure for the synthesis of **1-Hexene, 6-fluoro-** from 6-bromo-1-hexene via a Finkelstein-type reaction.

- Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add spray-dried potassium fluoride (KF) and a phase-transfer catalyst (e.g., 18-crown-6).
- Solvent and Reactant Addition: Add a suitable polar aprotic solvent, such as acetonitrile. To this suspension, add 6-bromo-1-hexene dropwise at room temperature.
- Reaction Conditions: Heat the reaction mixture to reflux and maintain the temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas

chromatography (GC).

- **Workup:** After the reaction is complete, cool the mixture to room temperature. Filter the mixture to remove excess KF and other inorganic salts.
- **Extraction:** Transfer the filtrate to a separatory funnel. Wash with water, followed by a brine solution. Dry the organic layer over anhydrous sodium sulfate.
- **Purification:** Remove the solvent under reduced pressure. Purify the crude product by fractional distillation to obtain pure **1-Hexene, 6-fluoro-**.

## Spectroscopic Analysis

Spectroscopic data is essential for the structural confirmation of **1-Hexene, 6-fluoro-**. While experimental spectra are not publicly available, expected characteristics can be inferred from the structure and data for similar compounds.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- **<sup>1</sup>H NMR:** The spectrum is expected to show signals corresponding to the vinyl protons (=CH<sub>2</sub>) and the alkyl chain protons. The terminal vinyl protons will appear as complex multiplets in the olefinic region (~4.9-5.9 ppm). The protons on the carbon adjacent to the fluorine (C6) will show a characteristic splitting pattern (doublet of triplets) due to coupling with both the fluorine atom and the adjacent methylene protons.
- **<sup>13</sup>C NMR:** The spectrum will show six distinct carbon signals. The carbons of the double bond (C1 and C2) will appear in the downfield region (~114-139 ppm). The C6 carbon, directly attached to the fluorine, will exhibit a large one-bond carbon-fluorine coupling constant.
- **<sup>19</sup>F NMR:** A single signal is expected, which will be split into a triplet by the two adjacent protons on C6.

## Infrared (IR) Spectroscopy

The IR spectrum of **1-Hexene, 6-fluoro-** would feature characteristic absorption bands. Key expected peaks are listed in Table 3. For comparison, the C=C double bond stretch in 1-hexene occurs around 1642 cm<sup>-1</sup>.<sup>[5]</sup>

Functional Group	Vibration	Expected Wavenumber (cm <sup>-1</sup> )
=C-H (vinyl)	Stretch	3080 - 3100[6]
C-H (alkyl)	Stretch	2850 - 2960
C=C (alkene)	Stretch	1640 - 1680[6]
C-F	Stretch	1000 - 1400

## Mass Spectrometry (MS)

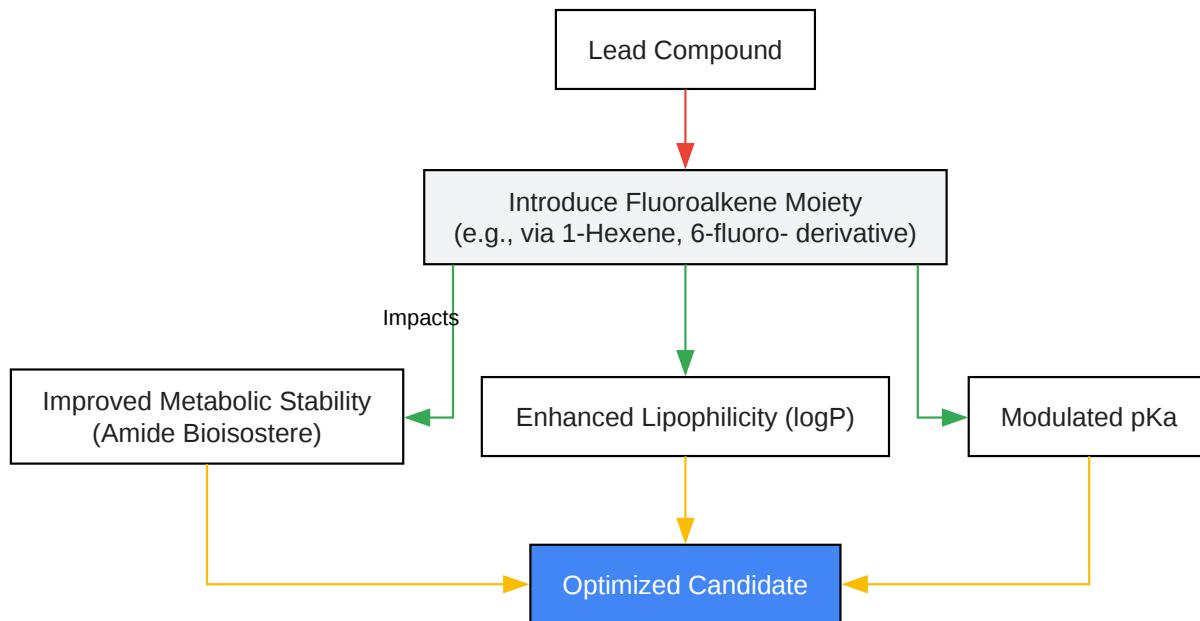
Mass spectrometry can be used to determine the molecular weight and fragmentation pattern. Predicted collision cross-section (CCS) values for various adducts have been calculated and are presented in Table 4.[2]

Adduct	m/z	Predicted CCS (Å <sup>2</sup> )
[M+H] <sup>+</sup>	103.09176	119.1
[M+Na] <sup>+</sup>	125.07370	126.6
[M-H] <sup>-</sup>	101.07720	118.1
[M] <sup>+</sup>	102.08393	118.5

## Applications in Drug Development

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance drug properties.[7] Fluoroalkenes, in particular, are valuable as they can act as bioisosteres of amide bonds, improving metabolic stability and lipophilicity.[8][9][10]

The strategic placement of a fluorine atom, as in **1-Hexene, 6-fluoro-**, can modulate key pharmaceutical properties such as potency, membrane permeability, and metabolic pathways. [7] The electron-withdrawing nature of fluorine can also influence the pKa of nearby functional groups.[7] While there are no specific documented applications for **1-Hexene, 6-fluoro-**, its structure makes it a potential building block in the synthesis of more complex fluorinated drug candidates.



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**Figure 2:** Role of fluoroalkenes in drug candidate optimization.

## Safety and Handling

Specific safety data for **1-Hexene, 6-fluoro-** is not available. However, based on the structurally similar compound 1-hexene, it should be handled as a highly flammable liquid and vapor.[11][12] Vapors may form explosive mixtures with air.[11][13]

## Precautionary Measures

- **Handling:** Use in a well-ventilated area or under a chemical fume hood.[14] Keep away from heat, sparks, open flames, and other ignition sources.[12][15] Use non-sparking tools and explosion-proof equipment.[14][15]
- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, clothing, and safety goggles or a face shield.[14]
- **Storage:** Store in a tightly closed container in a cool, dry, and well-ventilated place.[12] Store away from oxidizing agents.[15]

- First Aid: In case of skin contact, wash immediately with plenty of water.[14] If inhaled, move to fresh air.[14] If swallowed, do NOT induce vomiting and seek immediate medical attention, as aspiration into the lungs can cause chemical pneumonitis.[11][12]

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